N-benzoylphenylalanylalanine
Description
N-Benzoylphenylalanylalanine (IUPAC name: (2S)-2-(Benzoylamino)-3-phenylpropanoic acid) is a modified amino acid derivative where the amino group of L-phenylalanine is acylated with a benzoyl group. Key properties include:
- Molecular formula: C₁₆H₁₅NO₃
- Molecular weight: 269.2952 g/mol
- CAS Registry Number: 2566-22-5
- Stereoisomerism: The L-configuration at the α-carbon is critical for its biological activity .
The benzoyl group enhances hydrophobicity and may influence binding to protein targets or resistance to enzymatic degradation. This compound is used in peptide synthesis and biochemical studies due to its stability and tailored interactions .
Properties
IUPAC Name |
2-[(2-benzamido-3-phenylpropanoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(19(24)25)20-18(23)16(12-14-8-4-2-5-9-14)21-17(22)15-10-6-3-7-11-15/h2-11,13,16H,12H2,1H3,(H,20,23)(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSMBLLZBBYZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-Benzoyl-L-alanine
- Molecular formula: C₁₀H₁₁NO₃
- Molecular weight : 193.20 g/mol
- CAS Registry Number : 2198-64-3
- Key difference : Replaces phenylalanine's benzyl side chain with alanine's methyl group.
- Impact: Reduced steric bulk and lower hydrophobicity compared to N-benzoylphenylalanylalanine.
N-Phthaloyl-L-phenylalanine
- Molecular formula: C₁₇H₁₃NO₄
- Molecular weight : 295.29 g/mol
- CAS Registry Number : 5123-55-7
- Key difference : Substitutes the benzoyl group with a phthaloyl group (a bicyclic aromatic moiety).
- This makes it useful in asymmetric synthesis and protecting strategies .
N-(Benzyloxycarbonyl)-L-phenylalanine
- Molecular formula: C₁₇H₁₇NO₄
- Molecular weight : 299.32 g/mol
- CAS Registry Number : 102068-14-4
- Key difference : Uses a benzyloxycarbonyl (Z) protecting group instead of benzoyl.
- Impact : The Z group is cleaved under milder acidic conditions, offering orthogonal protection in peptide synthesis. This contrasts with the benzoyl group, which requires stronger conditions for removal .
Thermodynamic and Spectroscopic Data Comparison
Functional Group and Bioactivity Insights
- Benzoyl vs. Phthaloyl : The benzoyl group in this compound provides moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, the phthaloyl group in N-phthaloyl-L-phenylalanine offers superior steric protection but may hinder interaction with enzymes .
- Amino Acid Side Chain: Phenylalanine's benzyl group (in this compound) enhances π-π stacking interactions in proteins, whereas alanine's methyl group (in N-benzoyl-L-alanine) limits such interactions, affecting substrate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
